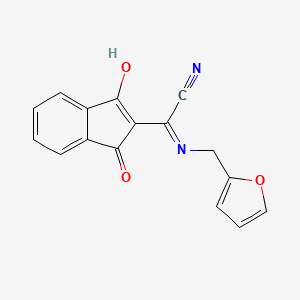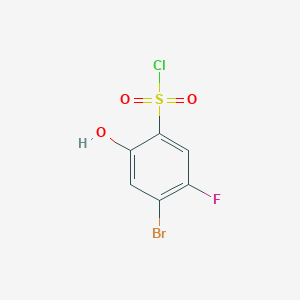
4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride is an organic compound with the molecular formula C6H3BrClFO3S. This compound is known for its applications in organic synthesis, particularly in the formation of sulfonyl derivatives. It is a white to yellow crystalline powder that is sensitive to moisture and has a strong odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride can be synthesized through a multi-step process involving the sulfonation of 4-bromo-5-fluoro-2-hydroxybenzene followed by chlorination. The typical synthetic route involves:
Sulfonation: Reacting 4-bromo-5-fluoro-2-hydroxybenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: Treating the resulting sulfonic acid derivative with thionyl chloride or phosphorus pentachloride to replace the hydroxyl group with a chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl fluorides, and other derivatives.
Electrophilic Aromatic Substitution: The presence of bromine and fluorine atoms on the aromatic ring can direct electrophilic substitution reactions to specific positions on the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid can be used under acidic conditions to introduce additional substituents onto the aromatic ring.
Major Products
Sulfonamides: Formed by reacting with amines.
Sulfonyl Fluorides: Formed by reacting with fluoride sources.
Substituted Aromatics: Formed through electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2,5-difluorobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-Methylbenzenesulfonyl chloride
Uniqueness
4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can influence its reactivity and the selectivity of its reactions. This compound’s specific substitution pattern allows for targeted modifications in organic synthesis and the development of specialized materials.
Propiedades
Fórmula molecular |
C6H3BrClFO3S |
|---|---|
Peso molecular |
289.51 g/mol |
Nombre IUPAC |
4-bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3BrClFO3S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2,10H |
Clave InChI |
UEAFKRWFIMYZCU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)F)S(=O)(=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


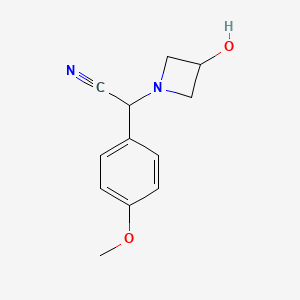
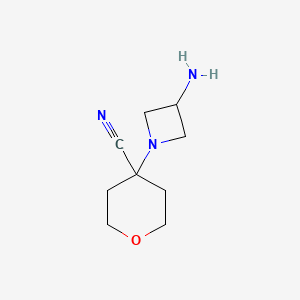
![1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde](/img/structure/B14867837.png)
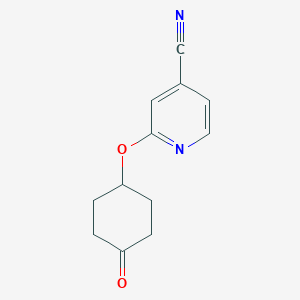
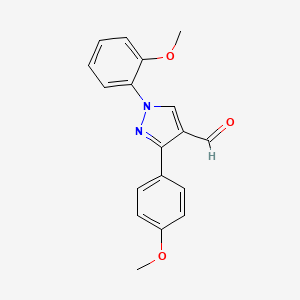
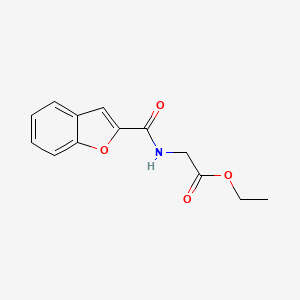
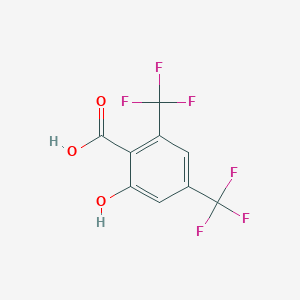
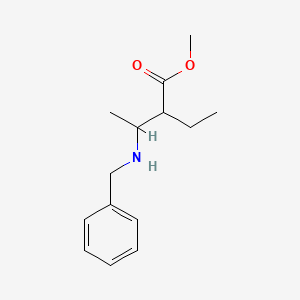

![6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde](/img/structure/B14867882.png)
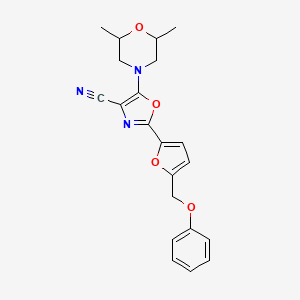
![N-methyl-1-(7-oxaspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14867891.png)
![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
